molecular formula C22H20F3N5OS B3004264 5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-07-1

5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B3004264
CAS RN: 909575-07-1
M. Wt: 459.49
InChI Key: JLJFXOFDZXWMHL-UHFFFAOYSA-N
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Description

The compound of interest, 5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors of transcription factors such as NF-kappaB and AP-1. These transcription factors are involved in various cellular processes, including inflammation and cancer, making inhibitors against them potential therapeutic agents .

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds has been explored in the literature. For instance, a three-component synthesis method has been reported for the creation of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, which involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its creation.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. This fusion creates a rigid scaffold that can interact with various biological targets. The substituents attached to this core structure, such as the trifluoromethylphenyl group, can significantly influence the molecule's biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with compounds like 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, where the introduction of a cyano group can occur smoothly . Additionally, reactions with Grignard reagents have been reported to yield alkylated products . These reactions highlight the chemical versatility of the triazolopyrimidine scaffold and suggest potential pathways for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their substituents. For instance, the introduction of a fluorine atom or a trifluoromethyl group can affect the compound's cell-based activity and gastrointestinal permeability, as seen in related compounds . The presence of such groups can also impact the molecule's adherence to Lipinski's rule of 5, which is a set of guidelines for predicting the drug-likeness of compounds based on their molecular properties . The specific physical and chemical properties of the compound would need to be determined experimentally, but insights can be drawn from structurally similar compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds Research has demonstrated the utility of triazolopyrimidine derivatives in the synthesis of novel heterocyclic compounds. These compounds serve as key intermediates in the development of diverse chemical entities with potential applications in drug discovery and material science. For example, triazolopyrimidines have been synthesized from aminothienopyrimidine precursors through various cyclization and substitution reactions, highlighting the versatility of triazolopyrimidines in heterocyclic chemistry (Clark & Hitiris, 1984).

Ligands in Supramolecular Assemblies Triazolopyrimidine derivatives have also been investigated for their role as ligands in forming supramolecular assemblies. These structures are of interest for their potential in creating highly ordered materials with specific physical and chemical properties. For example, the interaction of pyrimidine derivatives with crown ethers has been studied, showing the formation of complex 2D and 3D networks through hydrogen bonding and metal coordination, underscoring the importance of these compounds in the design of molecular assemblies (Fonari et al., 2004).

properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5OS/c1-12-6-4-5-7-16(12)27-19(31)17-13(2)26-20-28-21(32-3)29-30(20)18(17)14-8-10-15(11-9-14)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJFXOFDZXWMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)C(F)(F)F)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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